molecular formula C20H19N3O2S B3290942 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide CAS No. 868978-85-2

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide

Cat. No. B3290942
CAS RN: 868978-85-2
M. Wt: 365.5 g/mol
InChI Key: CMHMYEIILWOTBZ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[1,2-a]pyridine, which is an important fused bicyclic 5–6 heterocycle . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be complex. For example, 7-Methylimidazo[1,2-a]pyridine has a molecular weight of 132.1625 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be synthesized from different 2-aminopyridines with various α-bromoketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary. For instance, 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a white solid with a melting point of 157–159 °C .

Mechanism of Action

The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide(2-IMPN-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamideNa) involves the binding of the compound to DNA. The molecule binds to the minor groove of DNA, which causes a distortion in the DNA structure. This distortion leads to the inhibition of DNA replication and transcription, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound(2-IMPN-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamideNa) has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription. In addition, this compound(2-IMPN-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamideNa) has been shown to induce the expression of p21, which is a protein that is involved in the regulation of the cell cycle. These effects contribute to the anti-cancer activity of this compound(2-IMPN-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamideNa).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide(2-IMPN-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamideNa) is its high affinity for DNA, which makes it a promising candidate for the development of new cancer therapies. In addition, the compound has been shown to have a low toxicity profile, which makes it a safe option for use in lab experiments. However, one of the limitations of this compound(2-IMPN-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamideNa) is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide(2-IMPN-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamideNa). One potential area of research is the development of new cancer therapies based on the compound. Another area of research is the study of the compound's mechanism of action, which could provide insight into the development of new cancer therapies. Additionally, the study of the compound's biochemical and physiological effects could lead to the development of new treatments for other diseases.

Scientific Research Applications

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide(2-IMPN-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamideNa) has been extensively studied for its potential applications in cancer research. The compound has been shown to have a high affinity for DNA, which makes it a promising candidate for the development of new cancer therapies. This compound(2-IMPN-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamideNa) has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound(2-IMPN-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamideNa) has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.

properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-15-9-11-23-14-18(22-20(23)12-15)8-10-21-26(24,25)19-7-6-16-4-2-3-5-17(16)13-19/h2-7,9,11-14,21H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMYEIILWOTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide
Reactant of Route 2
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N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide
Reactant of Route 3
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide
Reactant of Route 4
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide
Reactant of Route 5
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide
Reactant of Route 6
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide

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